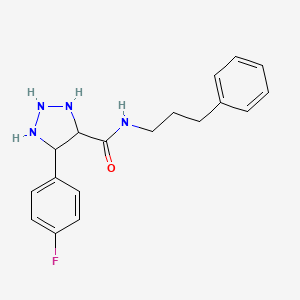
5-(4-fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including acetylation, dehydration, ammonolysis, and cyclization reactions. For instance, the synthesis of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, a powerful purine nucleoside phosphorylase (PNPase) inhibitor, involves acetylation followed by dehydration and ammonolysis of intermediate compounds . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide includes condensation, cyclization, and saponification steps . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
Crystal structure determination is a common technique used to analyze the molecular structure of synthesized compounds. For example, the crystal structures of both 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been determined, which helps in understanding the molecular geometry and potential interactions of these compounds . This information is crucial for predicting the behavior of similar compounds, including the one under analysis.
Chemical Reactions Analysis
The papers describe various chemical reactions that are relevant to the synthesis and modification of triazole and triazolidine derivatives. For example, Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles can lead to isomeric forms, and acylation reactions can yield unrearranged products . These reactions are important for the functionalization of the core structure and could be applicable to the synthesis and modification of "5-(4-fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide".
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of the specific compound , they do offer insights into the properties of structurally related compounds. For instance, the biological activity of synthesized compounds, such as their inhibition of cancer cell proliferation, is a key chemical property that is often evaluated . Additionally, the solubility, stability, and reactivity of these compounds can be inferred from their synthesis and structural analysis. These properties are essential for understanding the potential applications and limitations of the compound.
Scientific Research Applications
Fluoroimidazoles as Antiviral Agents
Compounds like fluoroimidazoles have been studied for their inhibitory effects on viral cytopathogenicity across various virus groups. These studies highlight the potential of fluoro-substituted compounds in broad-spectrum antiviral activity, possibly due to their inhibition of nucleic acid synthesis in infected cells. Such research underscores the exploration of fluoro-substituted compounds, including triazolidine derivatives, for antiviral applications (De Cercq & Luczak, 1975).
Synthesis and Biological Activities of Heterocyclic Compounds
Research into benzamide-based 5-aminopyrazoles and their derivatives indicates significant antiviral activities against influenza A virus (H5N1), suggesting that structural modifications can lead to potent antiviral agents. This demonstrates the potential of specific chemical frameworks, including triazolidine carboxamides, in the development of new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
X-ray Contrast Agents and Diagnostic Applications
The synthesis of fluorinated oxazolidine derivatives for potential use as tissue pH indicators in imaging studies showcases the application of fluorinated compounds in medical diagnostics. Such compounds could enhance the specificity and sensitivity of imaging techniques, which may extend to triazolidine derivatives with appropriate structural modifications for improved imaging capabilities (Maeda, Tatsuki, Fukumura, & Kojima, 1989).
Enzyme Inhibition for Disease Treatment
Studies on triazole derivatives with anti-inflammatory and anti-hyperglycemic activities highlight the potential of heterocyclic compounds in designing enzyme inhibitors for treating diseases like diabetes and inflammation. This area of research indicates a promising avenue for the application of triazolidine carboxamides in therapeutic agent development (Saleem et al., 2014).
properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-15-10-8-14(9-11-15)16-17(22-23-21-16)18(24)20-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,16-17,21-23H,4,7,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGMWPHBAGGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2C(NNN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133110123 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4S,6R)-9-Phenylmethoxycarbonyl-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2519610.png)

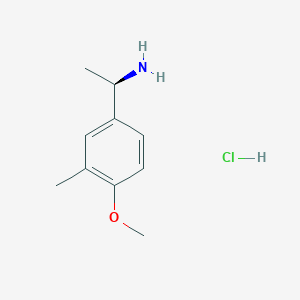
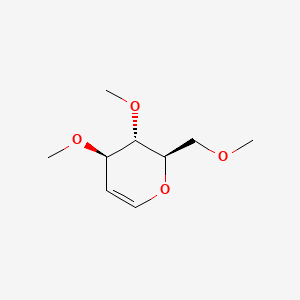
![N-(1-cyanocyclopentyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519616.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)
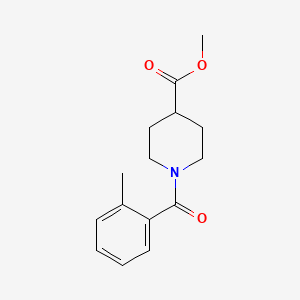
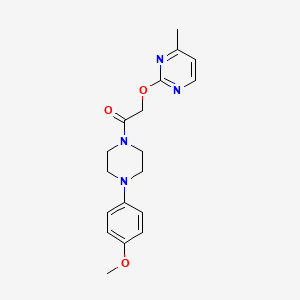
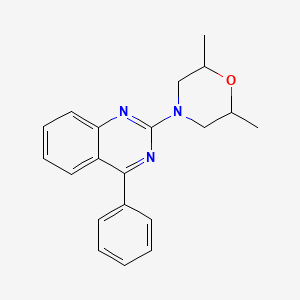
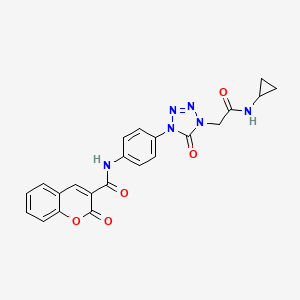

![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)